1-(azetidin-1-yl)-2-phenoxyethan-1-one
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Overview
Description
1-(Azetidin-1-yl)-2-phenoxyethan-1-one is a compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a phenoxy group attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like THF (tetrahydrofuran) under controlled temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-1-yl)-2-phenoxyethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the azetidine ring or the phenoxyethanone moiety.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the azetidine ring or the phenoxy group.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution can introduce various functional groups.
Scientific Research Applications
1-(Azetidin-1-yl)-2-phenoxyethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(azetidin-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenoxy group may enhance the compound’s binding affinity and specificity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: A naturally occurring amino acid with a similar azetidine ring structure.
2-Azetidinone: A β-lactam compound known for its antibiotic properties.
Phenoxyacetic acid: A compound with a phenoxy group, used in herbicides.
Uniqueness: 1-(Azetidin-1-yl)-2-phenoxyethan-1-one is unique due to the combination of the azetidine ring and the phenoxyethanone moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel interactions with biological targets.
Properties
CAS No. |
1090832-31-7 |
---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.2 |
Purity |
95 |
Origin of Product |
United States |
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